molecular formula C19H19ClN4O4 B2901261 N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 874805-10-4

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Katalognummer B2901261
CAS-Nummer: 874805-10-4
Molekulargewicht: 402.84
InChI-Schlüssel: NOIIISJFMCRRDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide, commonly known as CB-1158, is a small molecule inhibitor that has gained attention in the field of oncology research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential use in cancer treatment.

Wirkmechanismus

CB-1158 works by binding to the active site of arginase and preventing it from converting arginine into ornithine and urea. This leads to an accumulation of arginine in the tumor microenvironment, which can then be used by immune cells to produce nitric oxide and other molecules that are toxic to cancer cells.
Biochemical and Physiological Effects:
CB-1158 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in the levels of arginine and nitric oxide in the tumor microenvironment, as well as an activation of immune cells such as T-cells and natural killer cells. The compound has also been shown to reduce the levels of certain immunosuppressive cells, such as myeloid-derived suppressor cells, in the tumor microenvironment.

Vorteile Und Einschränkungen Für Laborexperimente

CB-1158 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various assays. Additionally, the compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment.
However, there are also some limitations to the use of CB-1158 in laboratory experiments. The compound is relatively new and its mechanism of action is not yet fully understood. Additionally, the effects of the compound may vary depending on the specific cancer type and stage, and further studies are needed to determine its optimal use in different contexts.

Zukünftige Richtungen

There are several potential future directions for research on CB-1158. One area of interest is the development of combination therapies that involve CB-1158 and other immunomodulatory agents. Another potential direction is the investigation of CB-1158's effects on other diseases that involve immune dysfunction, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of CB-1158 and its potential use in different cancer types and stages.

Synthesemethoden

CB-1158 can be synthesized using a multi-step process involving various chemical reactions. One of the key steps involves the coupling of two different molecules, namely 3-(4-chlorobenzoyl)oxazolidin-2-amine and pyridin-3-ylmethylamine, to form the desired compound.

Wissenschaftliche Forschungsanwendungen

CB-1158 has been extensively studied for its potential use in cancer immunotherapy. The compound works by inhibiting the activity of an enzyme called arginase, which is known to play a role in suppressing the immune system's response to cancer cells. By blocking arginase, CB-1158 can help activate the immune system and enhance its ability to recognize and destroy cancer cells.

Eigenschaften

IUPAC Name

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4/c20-15-5-3-14(4-6-15)19(27)24-8-9-28-16(24)12-23-18(26)17(25)22-11-13-2-1-7-21-10-13/h1-7,10,16H,8-9,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIIISJFMCRRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.